NPY-1 antagonist

Neuropeptide Y Receptor binding affinity Argininamide antagonists

NPY Y1 receptor antagonists are not interchangeable reagents. Procurement must be guided by quantifiable differentiation: BIBO3304 provides subnanomolar affinity (IC50 0.2 nM) for maximal Y1 occupancy in binding assays; BMS‑193885 delivers ≥200‑fold selectivity across 70 GPCRs for unambiguous target attribution; bicyclo[3.1.0]hexanylpiperazine chemotypes enable CNS behavioral pharmacology with 80% oral bioavailability and brain penetration (brain:plasma 0.61). Select the chemotype matching your required selectivity margin, binding mechanism (competitive vs. noncompetitive), and CNS exposure needs.

Molecular Formula C30H35N5O3
Molecular Weight 513.6 g/mol
Cat. No. B10852109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPY-1 antagonist
Molecular FormulaC30H35N5O3
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)NC(=NCC2=CC=CC(=C2)CNC(=O)C(CC3=CC=CC=C3)C4=CC=CC=C4)N
InChIInChI=1S/C30H35N5O3/c31-29(35-30(37)34-21-26-15-8-16-38-26)33-20-24-12-7-11-23(17-24)19-32-28(36)27(25-13-5-2-6-14-25)18-22-9-3-1-4-10-22/h1-7,9-14,17,26-27H,8,15-16,18-21H2,(H,32,36)(H4,31,33,34,35,37)
InChIKeyBSGMHDGHMYUSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPY-1 Antagonist: Procurement-Grade Evidence Guide for Receptor Subtype Selectivity and Functional Differentiation


Neuropeptide Y Y1 receptor (NPY Y1R) antagonists constitute a class of small-molecule agents that selectively bind to and inhibit the Y1 subtype of NPY receptors, a G-protein-coupled receptor system involved in feeding behavior, cardiovascular regulation, anxiety, and metabolic homeostasis [1]. NPY Y1R antagonists span multiple chemical scaffolds including argininamide derivatives (BIBP3226, BIBO3304), dihydropyridine-based structures (BMS-193885), and bicyclo[3.1.0]hexanylpiperazines, with binding affinities ranging from subnanomolar to low nanomolar Ki/IC50 values [2]. These compounds serve as critical pharmacological tools for dissecting Y1-mediated physiology and represent potential therapeutic leads for obesity, metabolic disorders, and neuropsychiatric conditions, where procurement decisions hinge on quantifiable selectivity margins, functional antagonism potency, brain penetration, and oral bioavailability [3].

NPY-1 Antagonist Procurement: Why Compound Selection Cannot Be Based on Target Class Alone


NPY Y1R antagonists cannot be treated as interchangeable reagents due to fundamental differences in receptor subtype selectivity profiles, binding mode (competitive versus noncompetitive), brain penetrance, and oral bioavailability that directly impact experimental outcomes. Compounds within this class exhibit selectivity margins ranging from 10-fold to >200-fold against other NPY receptor subtypes (Y2, Y4, Y5) and off-target GPCRs [1]. Furthermore, the binding mechanism—competitive versus noncompetitive antagonism—alters the pharmacological profile in ways that cannot be predicted from affinity data alone, as evidenced by Scatchard analysis revealing distinct binding kinetics across chemical series [2]. The following quantitative evidence establishes the specific parameters that differentiate individual NPY Y1R antagonists and inform scientifically grounded procurement.

NPY-1 Antagonist Selection Guide: Head-to-Head Affinity, Selectivity, and Bioavailability Data


BIBO3304 Versus BIBP3226: 10-Fold Enhanced Affinity for NPY Y1 Receptor

In rat brain homogenate competition binding assays using [125I][Leu31,Pro34]PYY as the radioligand, BIBO3304 competes for the same population of Y1 binding sites (75% of specific binding) as the earlier-generation antagonist BIBP3226, but exhibits a 10-fold higher affinity [1]. The IC50 for BIBO3304 is 0.2 ± 0.04 nM, compared to 2.4 ± 0.07 nM for BIBP3226 [1]. This affinity improvement translates directly to enhanced functional antagonism, as demonstrated by a pA2 value of 9.04 for BIBO3304 in the rabbit saphenous vein Y1 bioassay [2].

Neuropeptide Y Receptor binding affinity Argininamide antagonists

BMS-193885: Broad GPCR Selectivity Profile Quantified at ≥100-Fold Margin

BMS-193885 demonstrates Y1 receptor binding affinity with Ki = 3.3 nM and full functional antagonism with Kb = 4.5 nM in forskolin-stimulated cAMP assays in CHO cells expressing human Y1 receptor [1]. Against a panel of 70 G-protein coupled receptors and ion channels, BMS-193885 exhibits at least 200-fold selectivity, with the sole exception of the sigma-1 receptor where selectivity is 100-fold [1]. Against NPY Y2, Y4, and Y5 receptor subtypes, BMS-193885 shows no appreciable affinity [2]. Selectivity against the alpha-2 adrenergic receptor is 200-fold [1].

Obesity Metabolic disorders GPCR selectivity

BIBO3304 Subtype Selectivity: Functional Inactivity at Y2, Y4, and Y5 Receptors

In HEK 293 cells transfected with rat Y1, Y2, Y4, or Y5 receptor cDNA, BIBO3304 competed with high affinity for [125I][Leu31,Pro34]PYY binding sites only in Y1-transfected cells [1]. At a concentration of 1.0 μM, BIBO3304 was unable to compete for a significant proportion of specific [125I]PYY3-36 binding at Y2 sites [1]. In functional bioassays, BIBO3304 demonstrated antagonism in the Y1 rabbit saphenous vein preparation (pA2 = 9.04) but was inactive in Y2 (rat vas deferens) and Y4 (rat colon) bioassays [2]. The earlier compound BIBP3226, by contrast, has been characterized as a non-specific ligand that binds to both NPY Y1 and NPFF receptors [3].

Receptor subtype selectivity Pharmacological tool compounds NPY receptor family

Bicyclo[3.1.0]hexanylpiperazine Series: Noncompetitive Antagonism with 80% Oral Bioavailability and Brain Penetration

A novel class of bicyclo[3.1.0]hexanylpiperazine NPY Y1 antagonists was designed with a noncompetitive binding mechanism, as demonstrated by Scatchard binding analysis showing noncompetitive displacement of [125I]PYY binding to the Y1 receptor [1]. The most potent member, compound 2, exhibited IC50 = 62 nM for Y1 receptor binding, excellent oral bioavailability in rat with %F po = 80, and brain penetration with a brain-to-plasma ratio (B/P) of 0.61 [1]. In a spontaneous nocturnal feeding study with male Sprague-Dawley rats, compound 2 significantly reduced food intake over a 12-hour period [1].

Oral bioavailability Brain penetration Noncompetitive antagonism

Benzothiophene-Derived NPY Y1 Antagonists: 1000-Fold Affinity Range via C-2 Side Chain Optimization

Systematic modification of the C-2 substituent in a series of benzo[b]thiophene-derived NPY-1 receptor antagonists yielded a 1000-fold range in Y1 receptor binding affinity [1]. Appropriate substitution at the ortho and para positions of the C-2 phenyl ether produced a synergistic effect on Y1 binding affinity, leading to the identification of the most active ligands in this series: 12t (Ki = 15 nM), 12u (Ki = 11 nM), and 12v (Ki = 13 nM) [1].

Structure-activity relationship Lead optimization Medicinal chemistry

SAR-Driven 5-Fold Affinity Improvement via Parallel Synthesis Optimization

Integrated application of parallel synthesis and computational chemistry to a nonpeptide NPY Y1 receptor antagonist lead molecule, guided by molecular modeling of the NPY1 receptor active site, identified a productive region for analog construction and produced a compound with a 5-fold improvement in binding affinity over the already potent lead [1]. This compound was identified as an unanticipated side product of the parallel synthesis reaction [1].

Parallel synthesis Computational chemistry Lead optimization

NPY-1 Antagonist Application Scenarios: Matching Compound Properties to Experimental Requirements


High-Sensitivity Y1 Receptor Binding and Autoradiography Studies

BIBO3304 is indicated for applications requiring maximal Y1 receptor occupancy at minimal concentrations, such as receptor autoradiography and competitive binding assays with limited tissue availability. The 10-fold higher affinity compared to BIBP3226 (IC50 = 0.2 nM vs. 2.4 nM) enables detection of Y1 receptor populations at subnanomolar concentrations [1]. Clean selectivity over Y2, Y4, and Y5 receptor subtypes, validated in both transfected HEK 293 cells and functional tissue bioassays, ensures that observed binding signals correspond specifically to Y1 receptor populations [1].

Mechanism-of-Action Studies Requiring Minimal Off-Target Confounding

BMS-193885 is the appropriate selection for experiments where attribution of effects specifically to Y1 receptor blockade is paramount. Comprehensive profiling across 70 GPCRs and ion channels demonstrates ≥200-fold selectivity for 69 of 70 tested targets, with the sole exception of sigma-1 receptor at 100-fold selectivity [1]. The compound shows no appreciable affinity at NPY Y2, Y4, or Y5 receptor subtypes [1]. This breadth of selectivity data provides procurement confidence for signaling pathway dissection and target validation studies.

CNS-Targeted Behavioral Pharmacology with Systemic Administration

The bicyclo[3.1.0]hexanylpiperazine series, exemplified by compound 2, is indicated for studies requiring oral dosing and brain penetration without invasive delivery methods. With 80% oral bioavailability and a brain-to-plasma ratio of 0.61, this chemotype enables systemic administration for CNS-targeted behavioral pharmacology [1]. The noncompetitive binding mechanism offers a distinct pharmacological profile from competitive antagonists, useful for probing receptor reserve and signaling efficacy [1]. Demonstrated reduction of spontaneous nocturnal feeding over 12 hours in rats validates functional CNS engagement [1].

Lead Optimization and SAR Studies Across Chemical Series

For medicinal chemistry programs developing novel NPY Y1 antagonists, the benzo[b]thiophene series provides a well-characterized reference point for benchmarking new compounds. The documented 1000-fold affinity range achievable through systematic C-2 substituent modification establishes a quantitative baseline for evaluating structure-activity relationships [1]. The identification of optimal substitution patterns (ortho and para phenyl ether) producing synergistic affinity gains (Ki = 11-15 nM) offers validated SAR guidance [1]. Similarly, the 5-fold affinity improvement achieved via parallel synthesis-guided optimization demonstrates the utility of integrated computational and synthetic approaches [2].

Quote Request

Request a Quote for NPY-1 antagonist

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.